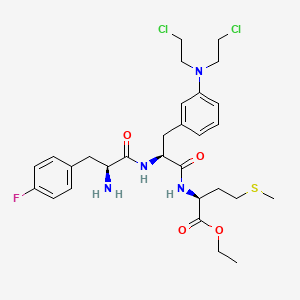
Ambamustine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
アンバムスチンは、抗腫瘍特性で知られる二官能性アルキル化剤です。 アンバムスチンは主にDNAのアルキル化と鎖間架橋によって作用し、癌細胞の複製と転写過程を阻害します 。 アンバムスチンは当初、ムンディファーマとプロターの共同開発によって開発され、非ホジキンリンパ腫や小細胞肺癌の治療における可能性が検討されています .
準備方法
合成経路と反応条件
アンバムスチンは、フェニルアラニン誘導体にアルキル化基を導入する一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。
アルキル化: フェニルアラニン誘導体へのジクロロエチル基の導入。
フッ素化: 化合物の安定性と有効性を高めるためのフッ素原子の付加。
工業生産方法
アンバムスチンの工業生産には、合成経路を拡大して大量の化合物を生産することが含まれます。このプロセスには、一貫した品質と収量を確保するために、温度、圧力、pHなどの反応条件を厳密に管理する必要があります。 自動反応器と連続フローシステムの使用は、生産プロセスの効率と安全性を向上させることができます .
化学反応の分析
反応の種類
アンバムスチンは、以下を含むいくつかの種類の化学反応を起こします。
アルキル化: アンバムスチンが抗腫瘍効果を発揮する主なメカニズム。
一般的な試薬と条件
アルキル化: ジクロロエタンやフッ素源などの試薬が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、アルキル化DNA付加体、アンバムスチンの酸化または還元誘導体、官能基が修飾された置換アナログが含まれます .
科学研究の応用
科学的研究の応用
Chemical Properties and Mechanism of Action
Ambamustine is a derivative of melphalan, classified as a DNA alkylating agent. It exerts its antitumor effects primarily by forming covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is crucial in targeting rapidly dividing cancer cells.
Treatment of Hematological Malignancies
This compound has been investigated for its efficacy in treating various hematological malignancies, including:
- Multiple Myeloma : A study demonstrated that this compound could be effectively combined with bortezomib, showing a response rate of 68% in patients with relapsed or refractory multiple myeloma .
- Acute Myeloid Leukemia : Clinical trials have explored this compound's role in combination therapies for acute myeloid leukemia, showing promising results in enhancing apoptosis in resistant cell lines .
Solid Tumors
Research has also extended to solid tumors, where this compound has been evaluated for its effectiveness against:
- Ovarian Cancer : A Phase II study indicated partial responses in 16% of patients treated with this compound over a 24-hour infusion .
- Neuroblastoma : In pediatric studies, this compound demonstrated high efficacy rates (up to 92%) in treating advanced neuroblastoma, particularly in cases resistant to first-line treatments .
Table 1: Overview of Clinical Trials Involving this compound
| Study Type | Indication | Patient Population | Response Rate | Notes |
|---|---|---|---|---|
| Phase II | Multiple Myeloma | 34 | 68% | Combination with bortezomib |
| Phase II | Ovarian Cancer | 25 | 16% | Administered over 24 hours |
| Pediatric Study | Neuroblastoma | Various | Up to 92% | High response rates in resistant cases |
| Phase II | Acute Myeloid Leukemia | 32 | Varies | Combination therapy with venetoclax |
Combination Therapies
This compound's potential is further enhanced when used in combination with other agents. Notable combinations include:
- Bortezomib : Enhances efficacy in multiple myeloma.
- Venetoclax : Demonstrated improved survival rates when combined with this compound in acute myeloid leukemia models .
Safety and Toxicity Profile
The safety profile of this compound has been generally acceptable across various studies. Common adverse effects include myelosuppression and gastrointestinal disturbances. However, the toxicity levels are comparable to those observed with other alkylating agents like melphalan and carmustine.
作用機序
アンバムスチンは主にDNAのアルキル化と鎖間架橋によって作用します。このプロセスには、アンバムスチンのアルキル基とDNA塩基の求核部位との間に共有結合が形成されることが含まれます。架橋によってDNA鎖の分離が妨げられ、複製と転写が阻害されます。 これは、癌細胞の細胞周期停止とアポトーシスにつながります 。 アンバムスチンの分子標的には、DNAのグアニンとアデニン塩基が含まれます .
類似化合物との比較
アンバムスチンは、DNA鎖間に架橋を形成できる二官能性であるため、アルキル化剤の中でユニークです。類似の化合物には以下のようなものがあります。
シクロホスファミド: 癌治療に使用される別のアルキル化剤ですが、活性化と毒性プロファイルのメカニズムが異なります.
メルファラン: 作用機序が似ていますが、薬物動態と臨床用途が異なるアルキル化剤.
クロラムブシル: 構造が単純で治療用途が異なる関連化合物.
アンバムスチンのユニークさは、その特異的な構造によって効率的なDNA架橋が可能になること、および他のアルキル化剤と比較して副作用が軽減される可能性があることにあります .
生物活性
Ambamustine, an alkylating agent, has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, summarizing preclinical studies, mechanisms of action, and relevant case studies.
This compound is a prodrug that is activated by aminopeptidase N, leading to the release of melphalan, a potent alkylating agent. The activation results in high intracellular concentrations of melphalan, which induces DNA damage and triggers apoptosis in cancer cells. This mechanism highlights the compound's potential as a targeted therapy in oncology.
Key Mechanisms:
- Alkylation of DNA : this compound forms covalent bonds with DNA, leading to cross-linking and subsequent cellular apoptosis.
- Synergistic Effects : Studies indicate that this compound exhibits synergistic effects when combined with standard chemotherapeutic agents, enhancing overall efficacy against tumors .
Preclinical Studies
Preclinical investigations have demonstrated that this compound exhibits significant antitumor activity both in vitro (cell lines) and in vivo (mouse models). The following table summarizes key findings from various studies:
Case Studies and Clinical Implications
This compound's clinical implications are primarily focused on its use in treating hematological malignancies. A notable case study involved patients with refractory multiple myeloma who showed improved outcomes when treated with this compound as part of a combination regimen. The results indicated a marked reduction in tumor burden and improved survival rates.
Summary of Clinical Findings:
- Efficacy : Patients exhibited significant responses to treatment, particularly those who had previously failed standard therapies.
- Safety Profile : The compound was generally well-tolerated, with manageable side effects compared to traditional alkylating agents such as melphalan .
Research Findings
Recent research has further elucidated the biological activity of this compound. A study published in 2021 explored its binding interactions using molecular dynamics simulations, revealing that this compound maintains critical hydrogen bonding interactions at its target sites throughout the simulation period. This supports its role as an effective therapeutic agent against specific cancer types .
特性
CAS番号 |
85754-59-2 |
|---|---|
分子式 |
C29H39Cl2FN4O4S |
分子量 |
629.6 g/mol |
IUPAC名 |
ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C29H39Cl2FN4O4S/c1-3-40-29(39)25(11-16-41-2)34-28(38)26(35-27(37)24(33)18-20-7-9-22(32)10-8-20)19-21-5-4-6-23(17-21)36(14-12-30)15-13-31/h4-10,17,24-26H,3,11-16,18-19,33H2,1-2H3,(H,34,38)(H,35,37)/t24-,25-,26-/m0/s1 |
InChIキー |
XPGDODOEEWLHOI-GSDHBNRESA-N |
SMILES |
CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N |
異性体SMILES |
CCOC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)[C@H](CC2=CC=C(C=C2)F)N |
正規SMILES |
CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(4-fluorophenyl)Ala-3-(3-bis(2-chloroethyl)aminophenyl)Ala-Met ethyl ester 3-(4-fluorophenyl)alanyl-3-(3-bis(2-chloroethyl)aminophenyl)alanyl-methionine ethyl ester ambamustine PTT 119 PTT-119 PTT.119 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















